molecular formula C22H22N4O7 B575955 Benzamide,  2-(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyr CAS No. 176379-33-2

Benzamide, 2-(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyr

Cat. No.: B575955
CAS No.: 176379-33-2
M. Wt: 454.4 g/mol
InChI Key: WXADBZRGOZMCTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 2-(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyr] is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyr] typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzamide core, followed by the introduction of the acetyloxy and amino groups through specific reactions. Common reagents used in these reactions include acetic anhydride, methoxybenzene, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyr] undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetyloxy and amino groups, using reagents like halides or other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzamide, 2-(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyr] has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 2-(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyr] involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler analog without the acetyloxy and amino groups.

    Acetylbenzamide: Contains an acetyl group but lacks the complex structure of the target compound.

    Methoxybenzamide: Includes a methoxy group but differs in other functional groups.

Uniqueness

Benzamide, 2-(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyr] is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

176379-33-2

Molecular Formula

C22H22N4O7

Molecular Weight

454.4 g/mol

IUPAC Name

[2-[[6-amino-1-(4-methoxyphenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]carbamoyl]-4-methoxyphenyl] acetate

InChI

InChI=1S/C22H22N4O7/c1-12(27)33-17-10-9-15(32-4)11-16(17)20(28)24-18-19(23)26(22(30)25(2)21(18)29)13-5-7-14(31-3)8-6-13/h5-11H,23H2,1-4H3,(H,24,28)

InChI Key

WXADBZRGOZMCTQ-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)OC)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)OC)N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)OC)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)OC)N

Synonyms

Benzamide, 2-(acetyloxy)-N-[6-amino-1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-3-methyl-2,4-dioxo-5-pyrimidinyl]-5-methoxy-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.